molecular formula C7H5Cl2NO2 B3025359 1,3-Dichloro-5-methyl-2-nitrobenzene CAS No. 89692-81-9

1,3-Dichloro-5-methyl-2-nitrobenzene

Cat. No. B3025359
CAS RN: 89692-81-9
M. Wt: 206.02 g/mol
InChI Key: POAILBXQTJDSFV-UHFFFAOYSA-N
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Description

1,3-Dichloro-5-methyl-2-nitrobenzene is an organic compound with the formula C7H5Cl2NO2 . It is one of several isomeric dichloronitrobenzenes . It is an off-white solid that is soluble in conventional organic solvents .


Synthesis Analysis

The compound can be prepared by oxidation of 2,6-dichloroaniline using peroxytrifluoroacetic acid .


Molecular Structure Analysis

The molecular structure of 1,3-Dichloro-5-methyl-2-nitrobenzene is represented by the formula C7H5Cl2NO2 . The InChI code for this compound is 1S/C7H5Cl2NO2/c1-4-2-5(8)7(10(11)12)6(9)3-4/h2-3H,1H3 .


Chemical Reactions Analysis

1,3-Dichloro-5-methyl-2-nitrobenzene was used as an internal standard in the 1H nuclear magnetic resonance spectroscopic method for the assay of phenylbutazone and oxyphenbutazone .


Physical And Chemical Properties Analysis

1,3-Dichloro-5-methyl-2-nitrobenzene is an off-white solid . It has a molecular weight of 206.03 . It is soluble in conventional organic solvents .

Scientific Research Applications

Structural and Computational Analysis

1,3-Dichloro-5-nitrobenzene has been studied for its unique intermolecular interactions in crystal structures. Researchers Bosch, Bowling, and Speetzen (2022) found that the size of the halogen atom in such compounds significantly affects nonbonded close contacts between molecules, leading to different types of interactions like π-stacked, halogen...O(nitro), and C-H...O(nitro) interactions (Bosch, Bowling, & Speetzen, 2022).

Crystallography Studies

The crystalline structure of related compounds, such as 2,6-Dichloro-4-nitrotoluene, has been investigated, revealing insights into molecular arrangement and interactions. Medjroubi et al. (2017) reported that the nitro group in such compounds is slightly inclined to the benzene ring, influencing the overall molecular structure (Medjroubi et al., 2017).

Electrophilic Aromatic Substitution

The behavior of 1,3-dichloro-2-nitrobenzene in electrophilic aromatic substitution reactions has been a topic of interest. Melhuish, Moodie, Payne, and Schofield (1988) studied its reaction yields and kinetics in different acidic environments, providing valuable insights into its chemical reactivity (Melhuish et al., 1988).

Dissociative Electron Attachment Studies

Research on nitrobenzene derivatives, including chloronitrobenzene variants, has been conducted to understand their behavior in electron attachment processes. Asfandiarov et al. (2007) explored the formation of negative ions in these compounds, contributing to the understanding of their electronic properties (Asfandiarov et al., 2007).

Solubility and Chemical Interaction Studies

Abraham model solute descriptors for dichloronitrobenzenes have been calculated based on their solubilities in various solvents. Brumfield et al. (2015) utilized experimental data to derive these descriptors, aiding in the prediction of solute-solvent interactions (Brumfield et al., 2015).

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation and serious eye irritation . Precautionary measures include washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and getting medical advice/attention if skin or eye irritation occurs .

Future Directions

While specific future directions for the use of 1,3-Dichloro-5-methyl-2-nitrobenzene are not mentioned in the sources, its use as an internal standard in spectroscopic methods suggests potential applications in analytical chemistry .

properties

IUPAC Name

1,3-dichloro-5-methyl-2-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO2/c1-4-2-5(8)7(10(11)12)6(9)3-4/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POAILBXQTJDSFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dichloro-5-methyl-2-nitrobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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